molecular formula C15H11NO3 B10842753 3-[3-(4-Hydroxyphenyl)isoxazol-5-yl]phenol

3-[3-(4-Hydroxyphenyl)isoxazol-5-yl]phenol

Cat. No.: B10842753
M. Wt: 253.25 g/mol
InChI Key: ZYSCCHLCNRGGTO-UHFFFAOYSA-N
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Description

3-[3-(4-hydroxyphenyl)isoxazol-5-yl]phenol is a heterocyclic compound that features an isoxazole ring fused with a phenol group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both phenolic and isoxazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-hydroxyphenyl)isoxazol-5-yl]phenol typically involves the formation of the isoxazole ring followed by the introduction of the phenol group. One common method is the cyclization of α,β-unsaturated carbonyl compounds with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a polar solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This technique can significantly reduce reaction times and improve yields. For example, the use of microwave irradiation in the presence of a suitable catalyst can facilitate the cyclization process, leading to higher efficiency and lower energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-hydroxyphenyl)isoxazol-5-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: Electrophilic aromatic substitution can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Isoxazolines.

    Substitution: Halogenated phenols.

Scientific Research Applications

3-[3-(4-hydroxyphenyl)isoxazol-5-yl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(4-hydroxyphenyl)isoxazol-5-yl]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron donation, while the isoxazole ring can interact with biological macromolecules through π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole
  • 3-(4-methoxyphenyl)-5-(4-hydroxyphenyl)isoxazole
  • 5-(4-hydroxyphenyl)-3-isoxazolemethanol

Uniqueness

3-[3-(4-hydroxyphenyl)isoxazol-5-yl]phenol is unique due to the specific positioning of the hydroxyphenyl group on the isoxazole ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced antioxidant and antimicrobial properties due to the synergistic effects of the phenolic and isoxazole moieties .

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

3-[3-(4-hydroxyphenyl)-1,2-oxazol-5-yl]phenol

InChI

InChI=1S/C15H11NO3/c17-12-6-4-10(5-7-12)14-9-15(19-16-14)11-2-1-3-13(18)8-11/h1-9,17-18H

InChI Key

ZYSCCHLCNRGGTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=NO2)C3=CC=C(C=C3)O

Origin of Product

United States

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